3'-O-Methylorobol
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Overview
Description
3’-O-Methylorobol is a hydroxyisoflavone, specifically a derivative of orobol where the hydroxy group at position 3’ is replaced by a methoxy group . This compound has been isolated from various plant sources, including Crotalaria lachnophora . It is known for its potential therapeutic properties, particularly in inhibiting voltage-gated sodium channels .
Mechanism of Action
Target of Action
The primary target of 3’-O-Methylorobol is the voltage-gated sodium channel Nav1.7 . This channel is predominantly expressed in peripheral sensory neurons and is responsible for the rising phase of action potentials, thereby mediating nociceptive conduction .
Mode of Action
3’-O-Methylorobol inhibits Na+ currents in Nav1.7-CHO cells and tetrodotoxin-sensitive Na+ currents in mouse dorsal root ganglion (DRG) neurons . It also suppresses the tetrodotoxin-resistant Na+ currents in DRG neurons, though with reduced potency . 3’-O-Methylorobol (10 µM) affects the Nav1.7 by shifting the half-maximal voltage (V1/2) of activation to a depolarizing direction by 6.76 mV, and it shifts the V1/2 of inactivation to a hyperpolarizing direction by 16.79 mV .
Biochemical Pathways
The biochemical pathways affected by 3’-O-Methylorobol are primarily related to the modulation of sodium ion channels, specifically Nav1.7 . By inhibiting these channels, 3’-O-Methylorobol can affect the propagation of action potentials in neurons, which can have downstream effects on neuronal signaling and response to stimuli .
Result of Action
The molecular and cellular effects of 3’-O-Methylorobol’s action primarily involve the inhibition of Nav1.7 sodium channels . This inhibition can suppress the hyperexcitability of sensory neurons, which is beneficial in conditions like inherited paroxysmal itch . The intrathecal administration of 3’-O-Methylorobol significantly attenuates compound 48/80-induced histamine-dependent spontaneous scratching bouts and the expression level of c-fos in the nuclei of spinal dorsal horn neurons .
Biochemical Analysis
Biochemical Properties
3’-O-Methylorobol interacts with various biomolecules in biochemical reactions. It exhibits antioxidant activity by scavenging free radicals . This interaction involves the transfer of an electron from the 3’-O-Methylorobol molecule to the free radical, neutralizing it and preventing it from causing cellular damage .
Cellular Effects
3’-O-Methylorobol has been shown to have significant effects on cells. It inhibits the voltage-gated sodium channel Nav1.7, which is predominantly expressed in peripheral sensory neurons . This inhibition can suppress histamine-dependent itch in mice, suggesting that 3’-O-Methylorobol may have potential therapeutic applications for conditions involving histamine-dependent itching .
Molecular Mechanism
The molecular mechanism of 3’-O-Methylorobol involves its interaction with the Nav1.7 sodium channel. It inhibits Na+ currents in Nav1.7-CHO cells and tetrodotoxin-sensitive Na+ currents in mouse dorsal root ganglion (DRG) neurons . This inhibition is achieved by shifting the half-maximal voltage of activation and inactivation, thereby affecting the function of the channel .
Temporal Effects in Laboratory Settings
The effects of 3’-O-Methylorobol have been observed over time in laboratory settings. It has been shown to suppress Nav1.7 currents in a concentration-dependent manner
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylorobol involves the methylation of orobol. One documented method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) . The reaction typically proceeds at room temperature and yields 3’-O-Methylorobol after purification.
Industrial Production Methods: While specific industrial production methods for 3’-O-Methylorobol are not extensively documented, the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3’-O-Methylorobol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of 3’-O-Methylorobol, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Comparison with Similar Compounds
Apigenin 7-sulfate: Another flavonoid with similar structural features but different functional groups.
Uniqueness: 3’-O-Methylorobol is unique due to its specific inhibition of Nav1.7, which is not commonly observed in other similar compounds. This makes it particularly valuable for developing targeted therapies for conditions involving sensory neuron hyperexcitability .
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-7,17-19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBGWWGXBNJAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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